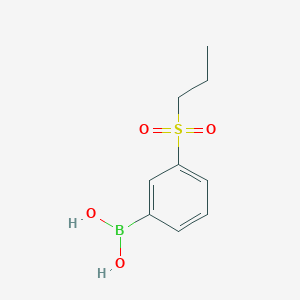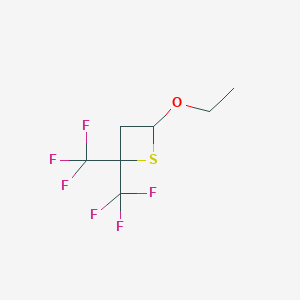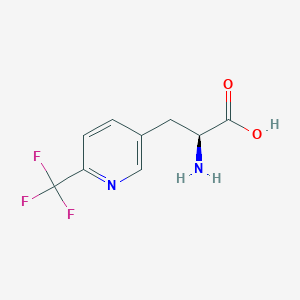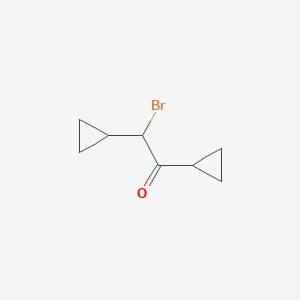
2-Bromo-1,2-dicyclopropylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,2-dicyclopropylethan-1-one is an organic compound with the molecular formula C8H11BrO It is characterized by the presence of a bromine atom and two cyclopropyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,2-dicyclopropylethan-1-one can be synthesized through the bromination of 1,2-dicyclopropylethanone. The reaction typically involves the addition of bromine to a solution of 1,2-dicyclopropylethanone in methanol at low temperatures (0°C). The mixture is then warmed to ambient temperature and stirred for about an hour. The reaction is quenched by adding saturated aqueous sodium sulfite, and the product is extracted using ethyl acetate. The organic layer is dried and concentrated under reduced pressure to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,2-dicyclopropylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1,2-dicyclopropylethanol or 1,2-dicyclopropylethane.
Oxidation: Formation of 2-bromo-1,2-dicyclopropylethanoic acid.
Scientific Research Applications
2-Bromo-1,2-dicyclopropylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,2-dicyclopropylethan-1-one involves its interaction with molecular targets through its bromine atom and cyclopropyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-cyclopropylethanone: Similar structure but with only one cyclopropyl group.
2-Bromo-2-methylpropane: Contains a bromine atom but with a different alkyl group.
2-Bromoacetophenone: Contains a bromine atom attached to an aromatic ring.
Uniqueness
2-Bromo-1,2-dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts.
Properties
Molecular Formula |
C8H11BrO |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-1,2-dicyclopropylethanone |
InChI |
InChI=1S/C8H11BrO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4H2 |
InChI Key |
LVTZQIZMGGDFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


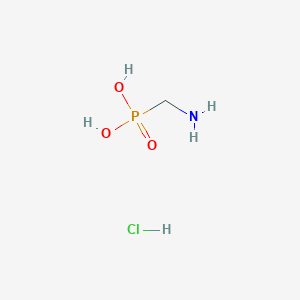
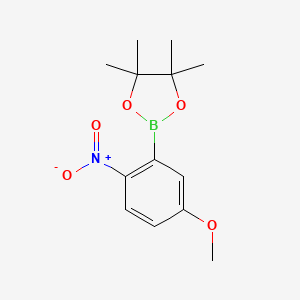
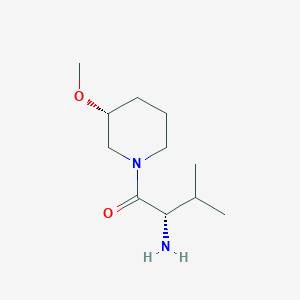
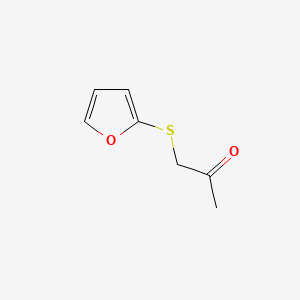
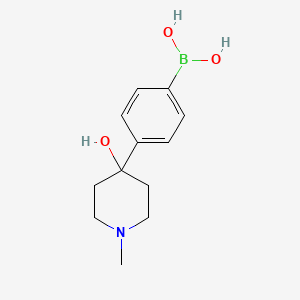
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
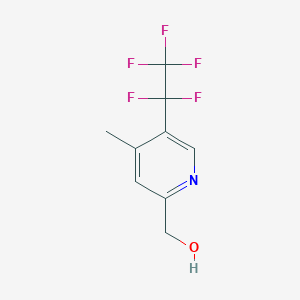
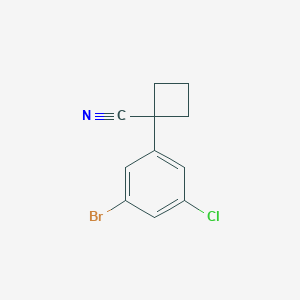
![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
